molecular formula C8H16NO B1206415 Proxyl nitroxide CAS No. 3229-53-6

Proxyl nitroxide

Cat. No.: B1206415
CAS No.: 3229-53-6
M. Wt: 142.22 g/mol
InChI Key: RPDUDBYMNGAHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROXYL is a member of aminoxyls and a member of pyrrolidines. It has a role as a radical scavenger.

Scientific Research Applications

Radioprotection

  • Radioprotective Effects : Proxyl nitroxides have demonstrated significant radioprotective properties. For instance, 3-carbamoyl-PROXYL did not cause a substantial decrease in blood pressure and provided comparable radioprotection to other compounds in this class (Hahn et al., 1998).
  • Radioprotective Properties of Various Nitroxides : Further studies have established nitroxides, such as Tempol and 3-aminomethyl-PROXYL, as a general class of nonthiol radioprotectors, providing in vitro radioprotection against radiation-induced cytotoxicity (Hahn et al., 1992).

Membrane and Cellular Studies

  • Spin Probe for Model Membranes : Proxyl nitroxide has been used as a spin probe in model membrane studies. The steroidal this compound was shown to be effective in monitoring changes in membrane fluidity and permeability (Banerjee et al., 1993).
  • Imaging of Cancer Based on Tissue Redox Activity : Cell-penetrating nitroxides like SLENU and TEMPOL have been used as contrast agents for MRI of cancer, exploiting their redox activity in tissues (Zhelev et al., 2012).

Antioxidant Activity and Polymerization

  • Inhibition of Protein Glycoxidation : Nitroxides, including TEMPO derivatives, have shown potential in preventing glycoxidation, suggesting their use as antioxidants (Sadowska-Bartosz et al., 2015).
  • Effects on Radical Polymerizations : 3‐carboxy‐PROXYL has been identified as an effective inhibitor for radical polymerizations, impacting the molecular weight and polydispersity of polymers (Bevington & Hunt, 2005).

Magnetic Resonance Imaging (MRI)

  • Magnetic Resonance Imaging of Multiple Objects : this compound derivatives have been explored as non-metallic MRI contrast agents, showing potential in imaging tumors, the liver, kidneys, and the cardiovascular system (Wang et al., 2021).

Properties

3229-53-6

Molecular Formula

C8H16NO

Molecular Weight

142.22 g/mol

InChI

InChI=1S/C8H16NO/c1-7(2)5-6-8(3,4)9(7)10/h5-6H2,1-4H3

InChI Key

RPDUDBYMNGAHEM-UHFFFAOYSA-N

SMILES

CC1(CCC(N1[O])(C)C)C

Canonical SMILES

CC1(CCC(N1[O])(C)C)C

3229-53-6

synonyms

2,2,5,5-tetramethylpyrrolidine-N-oxyl nitroxide
proxyl nitroxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Proxyl nitroxide

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